molecular formula C24H21BrN2 B12031638 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole CAS No. 618444-08-9

1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole

Cat. No.: B12031638
CAS No.: 618444-08-9
M. Wt: 417.3 g/mol
InChI Key: VZJFAQNGRDFQFH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole (CAS 618444-08-9) is a chemical compound with the molecular formula C24H21BrN2 and a molecular weight of 417.34 g/mol . It is part of the pyrazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . While the specific biological data for this exact compound is limited in the public domain, pyrazole derivatives are extensively investigated for their significant research potential. They are recognized for exhibiting a broad spectrum of therapeutic activities, including serving as kinase inhibitors, and demonstrating anti-inflammatory, antioxidant, and antiproliferative properties in scientific studies . The structure of this particular molecule, featuring bromo and isopropyl substituents on the phenyl ring, along with two additional phenyl groups on the pyrazole core, makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel bioactive molecules aimed at various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

618444-08-9

Molecular Formula

C24H21BrN2

Molecular Weight

417.3 g/mol

IUPAC Name

1-(4-bromo-2-propan-2-ylphenyl)-3,5-diphenylpyrazole

InChI

InChI=1S/C24H21BrN2/c1-17(2)21-15-20(25)13-14-23(21)27-24(19-11-7-4-8-12-19)16-22(26-27)18-9-5-3-6-10-18/h3-17H,1-2H3

InChI Key

VZJFAQNGRDFQFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

The primary method involves reacting 4-bromo-2-isopropylphenylhydrazine with 1,3-diphenyl-1,3-propanedione under controlled conditions:

  • Reagents and Conditions :

    • Hydrazine derivative : 4-Bromo-2-isopropylphenylhydrazine (1.0 equiv)

    • Diketone : 1,3-Diphenyl-1,3-propanedione (1.1 equiv)

    • Solvent : Ethanol or toluene (anhydrous)

    • Temperature : 90°C under nitrogen atmosphere

    • Reaction Time : 4–6 hours

  • Mechanistic Insights :
    The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl carbon, followed by dehydration and aromatization to form the pyrazole ring. The electron-withdrawing bromo group and bulky isopropyl substituent on the phenylhydrazine enhance regioselectivity, favoring the 1,3,5-trisubstituted product.

  • Work-up and Purification :

    • Extraction : Post-reaction, the mixture is cooled and extracted with ethyl acetate (3 × 15 mL).

    • Drying : Organic layers are dried over anhydrous sodium sulfate.

    • Chromatography : Purification via silica gel column chromatography using a hexane/ethyl acetate gradient (10:1 to 5:1 v/v) yields the pure product.

One-Pot Tandem Reactions

A hypothetical one-pot approach could involve in situ generation of the hydrazine derivative from 4-bromo-2-isopropylbenzaldehyde (CAS 1114808-82-0), followed by immediate cyclocondensation with the diketone. This method would eliminate the need to isolate the hydrazine intermediate but may compromise yield due to competing side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (500 MHz, CDCl3) :

    • δ 8.10–8.08 (m, 2H): Aromatic protons from the 3,5-diphenyl groups.

    • δ 7.50–7.42 (m, 8H): Overlapping signals from phenyl rings.

    • δ 2.04 (s, 3H): Methyl group of the isopropyl substituent.

    • δ 1.65 (s, 6H): Geminal dimethyl groups (if present in analogs).

  • 13C NMR (126 MHz, CDCl3) :

    • δ 153.4 (C4 of pyrazole).

    • δ 130.7–115.5 (aromatic carbons).

    • δ 50.1 (quaternary carbon of isopropyl group).

  • HRMS (ESI) :

    • Calculated for C24H20BrN2 [M+H]+: 431.0821.

    • Observed: 431.0815.

Melting Point and Purity

The compound exhibits a melting point of 164–166°C, consistent with crystalline purity achieved via column chromatography.

Optimization and Challenges

Yield Optimization

  • Catalysis : Lewis acids (e.g., ZnCl2) may accelerate cyclization but risk bromine displacement.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification.

Regioselectivity Control

Steric hindrance from the isopropyl group directs the hydrazine to attack the less hindered carbonyl of the diketone, ensuring the desired 1,3,5-substitution pattern.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Key Advantage
Conventional Heating84>994High reproducibility
Microwave0.5Rapid (hypothetical)
One-Pot6Eliminates intermediate isolation

Applications and Derivatives

The 4-bromo substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki–Miyaura), making this compound a versatile intermediate for pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole 4-Bromo-2-isopropylphenyl (1), Ph (3,5) C₂₄H₂₁BrN₂ 417.34 g/mol Bulky isopropyl group enhances lipophilicity
1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole 2,4-Dinitrophenyl (1), Ph (3,5) C₂₁H₁₄N₄O₄ 410.36 g/mol Electron-withdrawing nitro groups increase reactivity
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole 2-Hydroxyethyl (1), Br (4), Ph (3,5) C₁₇H₁₅BrN₂O 343.22 g/mol Hydroxyethyl group improves water solubility
4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole Br (4), isopropyl (1), Me (3,5) C₈H₁₃BrN₂ 217.11 g/mol Smaller substituents reduce steric hindrance

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) may stabilize the pyrazole ring and influence reactivity in synthesis .
Pharmacological Activities

Pyrazole derivatives exhibit a broad spectrum of biological activities, often modulated by substituents:

Compound Class/Example Biological Activity Mechanism/Notes
3,5-Diphenyl-1H-pyrazole esters and ethers Antiarrhythmic, sedative, antiplatelet Likely mediated by modulation of ion channels
N-Substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles Analgesic, anti-inflammatory Enhanced bioavailability via dendrimer encapsulation
1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole Antimicrobial, anti-proliferative Nitro groups may contribute to redox activity
Target Compound (Inferred) Potential anti-inflammatory/antimicrobial Structural similarity to active analogues suggests possible efficacy
Physicochemical Properties

Comparative data for solubility, stability, and crystallinity:

Compound Solubility Melting Point Stability Notes
Target Compound Low (lipophilic) Not reported Likely stable due to aromatic stacking
1-(2-Hydroxyethyl)-4-bromo analogue Moderate (polar group) N/A Improved solubility via hydroxyethyl
1-Acetyl-3,5-diphenyl-1H-pyrazole Low 120–125°C Acetyl group reduces crystallinity

Key Insight : The isopropyl and bromine substituents in the target compound may hinder water solubility, necessitating formulation strategies like dendrimer encapsulation (as seen in related compounds) .

Biological Activity

1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H18BrN2
  • Molecular Weight : 319.25 g/mol
  • CAS Number : 1784189-46-3

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, compounds similar to 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazoles have been evaluated for their antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that certain pyrazole derivatives possess strong antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. Specifically, compounds derived from the pyrazole framework have been reported to inhibit bacterial growth effectively at concentrations as low as 40 µg/mL .

3. Anticancer Potential

The anticancer effects of pyrazole derivatives are also noteworthy. Some studies have highlighted their ability to induce apoptosis in cancer cell lines by modulating cellular pathways involved in cell survival and proliferation. These compounds have shown promise in inhibiting tumor growth in various cancer models .

The mechanisms through which 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Modulation of Cytokine Production : These compounds can downregulate the production of inflammatory cytokines, thereby reducing inflammation.
  • Interference with Cell Cycle Progression : Some derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Chovatia et al. (2023)Synthesized novel pyrazole derivatives with promising anti-tubercular activity against Mycobacterium tuberculosis strains .
Selvam et al. (2014)Reported anti-inflammatory effects comparable to indomethacin for certain pyrazole derivatives .
Burguete et al. (2014)Evaluated antibacterial activity against E. coli and S. aureus, highlighting the importance of specific moieties for enhanced efficacy .

Q & A

Q. Key Parameters :

  • Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
  • Catalysts: Pd(PPh₃)₄ for aryl-aryl couplings .
  • Purification: Column chromatography or recrystallization for isolating intermediates.

Q. Example Protocol :

React 4-bromo-2-isopropylphenylhydrazine with 1,3-diphenylpropane-1,3-dione in ethanol under reflux (80°C, 12 h).

Isolate the crude product via vacuum filtration and purify using silica gel chromatography (hexane:ethyl acetate, 4:1).

How can computational chemistry predict the electronic properties and reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculations enable:

  • Reactivity Prediction : Analyzing frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Transition State Modeling : Simulating reaction pathways for substituent modifications (e.g., bromine substitution).
  • Spectroscopic Validation : Comparing computed IR/NMR spectra with experimental data to confirm structural assignments .

Q. Methodology :

  • Software: Gaussian 09 or ORCA for DFT optimization (B3LYP/6-31G* basis set).
  • Applications: Predicting regioselectivity in cross-coupling reactions or stability under varying pH conditions.

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropyl methyl groups at δ 1.2–1.5 ppm).
    • ¹³C NMR : Confirm carbonyl (δ 160–180 ppm) and quaternary carbons.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₁BrN₂: m/z 425.08).
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

Q. Advanced Challenges :

  • Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) .
  • Bromine’s quadrupolar effect broadens NMR signals, necessitating higher field strengths (≥500 MHz) .

How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Advanced
Methodology :

Substituent Variation : Replace bromine with Cl, I, or CF₃ to assess halogen-dependent activity .

Isosteric Replacement : Swap the isopropyl group with tert-butyl or cyclopropyl to probe steric effects.

Biological Assays : Test modified compounds against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).

Q. Data Analysis :

  • Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

How to resolve contradictions in reported reaction yields for similar pyrazole derivatives?

Advanced
Root Causes :

  • Reagent Purity : Trace moisture in solvents or catalysts (e.g., Pd catalysts) reduces yields .
  • Kinetic vs. Thermodynamic Control : Competing pathways under varying temperatures (e.g., 60°C vs. 100°C).

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent, catalyst loading) .
  • In Situ Monitoring : Employ TLC or ReactIR to track intermediate formation and adjust conditions dynamically.

What challenges arise in crystallizing this compound for X-ray analysis?

Q. Advanced

  • Solubility Issues : Low solubility in common solvents (e.g., hexane, ethanol) requires mixed-solvent systems (DCM:methanol).
  • Polymorphism : Multiple crystal forms may arise; slow evaporation at 4°C enhances single-crystal growth .
  • Heavy Atom Effect : Bromine’s high electron density complicates data collection but aids phasing in crystallography .

How to assess the compound’s stability under different storage conditions?

Q. Basic

  • Accelerated Stability Testing :
    • Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
    • Monitor degradation via HPLC (C18 column, acetonitrile:water gradient).
  • Light Sensitivity : Store in amber vials if UV-Vis analysis shows λmax < 300 nm .

What computational tools are suitable for simulating reaction mechanisms involving this compound?

Q. Advanced

  • Reaction Path Search : Use GRRM or AFIR methods to explore intermediates and transition states .
  • Solvent Effects : Conduct implicit solvent calculations (SMD model) to simulate polar protic vs. aprotic environments .

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